molecular formula C13H16Cl2N2O B5684398 1-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]ethanone

1-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]ethanone

Cat. No.: B5684398
M. Wt: 287.18 g/mol
InChI Key: VHPUHWXNYKZVRT-UHFFFAOYSA-N
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Description

1-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]ethanone is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenyl group and an ethanone moiety.

Properties

IUPAC Name

1-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O/c1-10(18)17-6-4-16(5-7-17)9-11-2-3-12(14)13(15)8-11/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPUHWXNYKZVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]ethanone can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other piperazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dichlorophenyl group enhances its lipophilicity and potential binding affinity to biological targets, making it a valuable compound for research and development in various fields .

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